molecular formula C7H8O4 B1262821 (2R,3R)-2,3-dihydroxy-2,3-dihydrobenzoic acid

(2R,3R)-2,3-dihydroxy-2,3-dihydrobenzoic acid

Cat. No.: B1262821
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-dihydroxy-2,3-dihydrobenzoic acid is a 2,3-dihydroxy-2,3-dihydrobenzoic acid. It is an enantiomer of a (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid.

Scientific Research Applications

Iron Chelation in β‐Thalassaemia Major

(2R,3R)-2,3-dihydroxy-2,3-dihydrobenzoic acid has been studied for its iron-chelating properties, particularly in patients with β‐thalassaemia major. Research indicates that it may function as a potentially useful, orally effective iron‐chelating drug. Studies involving the administration of this substance have shown an average increase in iron excretion, highlighting its specificity for iron chelation with minimal effects on other minerals like magnesium and calcium. However, further evaluation is recommended to fully understand its potential in treating patients with iron overload Peterson et al., 1976.

Evaluation of Derivatives for Iron Excretion

A series of derivatives of hydroxylated benzoic acids, including this compound, have been evaluated for their ability to induce iron excretion in iron-overloaded rats. The study aimed to identify more effective compounds for iron chelation therapy. However, none of the studied derivatives appeared to surpass the effectiveness of this compound itself, indicating its potential as a leading compound in this area Grady et al., 1976.

Long-Term Study in Beta-Thalassemia Major

A long-term double-blind study involving patients with beta-thalassemia major was conducted to assess the efficacy and safety of this compound. The study did not find significant signs of drug toxicity over a one-year period and suggested that the substance was well tolerated. However, more research is warranted to define its role in the treatment of iron-overload conditions Peterson et al., 1979.

Induction of Plant Systemic Defense

This compound, in the form of a volatile compound produced by certain strains of root-associated bacteria, has been shown to induce plant resistance against pathogenic fungi and bacteria. Research suggests that specific stereoisomers of the compound can trigger plant immunity against multiple viruses, marking a significant advancement in agricultural science and plant pathology Kong et al., 2018.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(5R,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m1/s1

InChI Key

INCSWYKICIYAHB-PHDIDXHHSA-N

Isomeric SMILES

C1=C[C@H]([C@@H](C(=C1)C(=O)O)O)O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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